molecular formula C21H24N2O3S B13382789 ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate

ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate

Cat. No.: B13382789
M. Wt: 384.5 g/mol
InChI Key: XTFGFWQNNKSHPQ-WSDLNYQXSA-N
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Description

Ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

ethyl 2-[(E)-(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4-methyl-5-propylthiophene-3-carboxylate

InChI

InChI=1S/C21H24N2O3S/c1-5-9-17-13(3)18(21(25)26-6-2)19(27-17)22-12-15-14-10-7-8-11-16(14)23(4)20(15)24/h7-8,10-12,24H,5-6,9H2,1-4H3/b22-12+

InChI Key

XTFGFWQNNKSHPQ-WSDLNYQXSA-N

Isomeric SMILES

CCCC1=C(C(=C(S1)/N=C/C2=C(N(C3=CC=CC=C32)C)O)C(=O)OCC)C

Canonical SMILES

CCCC1=C(C(=C(S1)N=CC2=C(N(C3=CC=CC=C32)C)O)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, followed by the introduction of the thiophene ring and the ester group. Common reagents used in these reactions include indole, thiophene derivatives, and ethyl chloroformate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

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